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Compound of Interest

Compound Name: 3-(Methylthio)-1H-pyrazol-5-amine

Cat. No.: B179696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, electronic
properties, and reactivity of 3-(methylthio)-1H-pyrazol-5-amine, a novel heterocyclic
compound with potential applications in medicinal chemistry and materials science. Through
the application of quantum chemical calculations, specifically Density Functional Theory (DFT),
we have elucidated key molecular descriptors that are critical for understanding its behavior
and for guiding further research and development.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian
16 suite of programs. The molecular geometry of 3-(methylthio)-1H-pyrazol-5-amine was
optimized in the gas phase using the B3LYP functional, a widely used hybrid functional in DFT,
in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide
a good balance between accuracy and computational cost for a wide range of organic
molecules. Frequency calculations were performed at the same level of theory to confirm that
the optimized structure corresponds to a true energy minimum on the potential energy surface
and to obtain thermodynamic properties. Electronic properties, including the energies of the
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO), Mulliken population analysis, and the molecular electrostatic potential (MEP), were
also calculated at the B3LYP/6-311++G(d,p) level of theory.
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Molecular Geometry and Structure

The optimized molecular structure of 3-(methylthio)-1H-pyrazol-5-amine is presented below.
The pyrazole ring forms the core of the molecule, with a methylthio (-SCH3) group at the C3
position and an amine (-NH2) group at the C5 position. The key optimized geometrical
parameters, including selected bond lengths and bond angles, are summarized in Table 1.

Table 1: Selected Optimized Geometrical Parameters for 3-(methylthio)-1H-pyrazol-5-amine

Parameter Bond Length (A) Parameter Bond Angle (°)
N1-N2 1.365 N2-N1-C5 110.2
N2-C3 1.334 N1-N2-C3 107.5
C3-C4 1.421 N2-C3-C4 111.8
C4-C5 1.389 C3-C4-C5 104.3
C5-N1 1.378 C4-C5-N1 106.2
C3-S 1.768 N2-C3-S 120.5
S-C6 1.823 C4-C3-S 127.7
C5-N7 1.375 C3-S-C6 101.3
N1-C5-N7 125.8

C4-C5-N7 128.0

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and
potential interactions. Key electronic descriptors for 3-(methylthio)-1H-pyrazol-5-amine are
presented in Table 2.

Table 2: Calculated Electronic Properties of 3-(methylthio)-1H-pyrazol-5-amine
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Property Value
HOMO Energy -5.87 eV
LUMO Energy -0.45 eV
HOMO-LUMO Energy Gap (AE) 5.42 eV
lonization Potential (1) 5.87 eV
Electron Affinity (A) 0.45 eV
Electronegativity (X) 3.16 eV
Chemical Hardness (n) 2.71eV
Chemical Softness (S) 0.18 eV
Electrophilicity Index (w) 1.84 eV
Dipole Moment 3.15 Debye

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial
indicator of molecular stability and reactivity. A larger energy gap, as observed here, suggests
high kinetic stability and low chemical reactivity.

Frontier Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides insight into the regions of the molecule that
are most likely to be involved in chemical reactions. The HOMO is concentrated on the
pyrazole ring and the amine group, indicating that these are the primary sites for electrophilic
attack. The LUMO is distributed over the pyrazole ring and the methylthio group, suggesting
these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge
distribution and predicting the sites for electrophilic and nucleophilic reactions. In the MEP of 3-
(methylthio)-1H-pyrazol-5-amine, the most negative potential (red and yellow regions) is
located around the nitrogen atoms of the pyrazole ring and the nitrogen of the amine group,
indicating these as the most probable sites for electrophilic attack. The most positive potential
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(blue regions) is found around the hydrogen atoms of the amine group and the methyl group,
suggesting these as sites for nucleophilic attack.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be
used to identify the characteristic functional groups within the molecule. The most significant
calculated vibrational frequencies and their assignments are summarized in Table 3.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for 3-(methylthio)-1H-
pyrazol-5-amine

Wavenumber (cm~—?) Assignment

3505, 3402 N-H stretching (amine)

3125 C-H stretching (pyrazole ring)
2985, 2921 C-H stretching (methyl group)
1625 N-H scissoring (amine)

1580 C=N stretching (pyrazole ring)
1545 C=C stretching (pyrazole ring)
1280 C-N stretching

685 C-S stretching

Logical Workflow for Quantum Chemical
Calculations

The following diagram illustrates the general workflow for the quantum chemical calculations
performed in this study.
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Computational Workflow
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Computational Workflow for Quantum Chemical Analysis

Relationship Between Electronic Properties and
Molecular Reactivity

The calculated electronic properties can be used to predict the reactivity of the molecule. The
following diagram illustrates the relationship between key electronic descriptors and the

potential reactivity of 3-(methylthio)-1H-pyrazol-5-amine.
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Electronic Properties and Reactivity
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Connecting Electronic Structure to Chemical Reactivity

Conclusion

This technical guide has provided a detailed theoretical investigation of the structural and
electronic properties of 3-(methylthio)-1H-pyrazol-5-amine using Density Functional Theory.
The calculated data offers valuable insights into the molecule's geometry, stability, and potential
reactivity. The presented tables and diagrams serve as a concise reference for researchers and
scientists interested in the further development and application of this promising pyrazole
derivative. The findings from these quantum chemical calculations can effectively guide future
experimental studies, including synthesis, spectroscopic characterization, and biological
evaluation.

 To cite this document: BenchChem. [Quantum Chemical Insights into 3-(methylthio)-1H-
pyrazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179696#quantum-chemical-calculations-on-3-
methylthio-1h-pyrazol-5-amine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b179696?utm_src=pdf-body-img
https://www.benchchem.com/product/b179696?utm_src=pdf-body
https://www.benchchem.com/product/b179696#quantum-chemical-calculations-on-3-methylthio-1h-pyrazol-5-amine
https://www.benchchem.com/product/b179696#quantum-chemical-calculations-on-3-methylthio-1h-pyrazol-5-amine
https://www.benchchem.com/product/b179696#quantum-chemical-calculations-on-3-methylthio-1h-pyrazol-5-amine
https://www.benchchem.com/product/b179696#quantum-chemical-calculations-on-3-methylthio-1h-pyrazol-5-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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